molecular formula C8H7N3O B8595380 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one CAS No. 91983-45-8

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one

Cat. No. B8595380
Key on ui cas rn: 91983-45-8
M. Wt: 161.16 g/mol
InChI Key: DHVODZREXYLNGL-UHFFFAOYSA-N
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Patent
US09056863B2

Procedure details

To a suspension of 3-nitro-pyridin-4-ylamine (15 g) in DCM (250 mL) was added triethyl amine (30 mL), Boc2O (23.5 g) and DMAP (1.31 g). The mixture was stirred at ambient temperature for 2 days. The solid was filtered off, and the filtrate was concentrated in vacuo. The residue was washed with MTBE. The yellow crystal was collected to afford (3-nitro-pyridin-4-yl)-carbamic acid tert-butyl ester (17 g). This material and ethyl pyruvate (100 mL) were dissolved in ethanol (150 mL) and treated with hydrogen gas (50 psi) in the presence of 10% palladium on charcoal (3 g) at 50° C. for two days. The catalyst was filtered off, and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica (eluent: pentane/EtOAc 10:1→2:1) to afford 2-(4-tert-butoxycarbonylamino-pyridin-3-ylamino)-propionic acid ethyl ester (5 g) as a yellow solid. A larger sample of this compound prepared in a similar manner (9 g) was stirred in 4M HCl in 1,4-dioxane (40 mL) at ambient temperature for 5 h. The precipitated solid was filtered off, washed with MTBE, and dried. The filtrate was concentrated to dryness, washed with MTBE, and dried to afford a second crop of the product. Total yield of 3-methyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one hydrochloride (5 g) as a white solid. 2.2 g of this material was suspended in water (20 mL) and treated with 30% aq hydrogen peroxide (1.2 mL) and NaOH (to adjust pH to 7-8). The mixture was stirred at 75° C. for 2 days. More 30% aq hydrogen peroxide (0.15 mL) was added, and stirring was continued for 2 additional days. The volatiles were removed in vacuo. The residue was washed with EtOAc to afford 3-methyl-1H-pyrido[3,4-b]pyrazin-2-one (0.8 g) as a yellowish solid. 0.7 g of this material and PyBroP (2.11 g) were suspended in DMF (3 mL). DIPEA (1.16 mL) was added and the mixture was stirred at ambient temperature overnight. The precipitated solid was filtered off, washed with ethanol, and dried to afford 2-(benzotriazol-1-yloxy)-3-methyl-pyrido[3,4-b]pyrazine (0.7 g) as a white solid. 430 mg of this material was suspended in ethanol (13 mL) and treated with hydrazine hydrate (0.5 mL) at 85° C. for 20 min. The solid was filtered off, washed with ethanol, and dried to afford IId (180 mg) as a yellowish solid sufficiently pure for the next step.
Name
3-methyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[NH:8][C:7]2[CH:9]=[N:10][CH:11]=[CH:12][C:6]=2[NH:5][C:4]1=[O:13].OO.[OH-].[Na+]>Cl.O1CCOCC1.O>[CH3:2][C:3]1[C:4](=[O:13])[NH:5][C:6]2[CH:12]=[CH:11][N:10]=[CH:9][C:7]=2[N:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
3-methyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.CC1C(NC2=C(N1)C=NC=C2)=O
Step Two
Name
material
Quantity
2.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.15 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A larger sample of this compound prepared in a similar manner (9 g)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford a second crop of the product
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
The residue was washed with EtOAc

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC=1C(NC2=C(N1)C=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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